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molecular formula C12H15NO2 B1604567 n-[2-(4-Acetylphenyl)ethyl]acetamide CAS No. 23279-64-3

n-[2-(4-Acetylphenyl)ethyl]acetamide

Cat. No. B1604567
M. Wt: 205.25 g/mol
InChI Key: MWPMMSVYHPAOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706743B2

Procedure details

In a 500 ml flame-dried flask, N-phenethyl-acetamide (6.53 g, 40.0 mmol) was dissolved in methylene chloride (65 ml), and acetyl chloride (7.22 g, 92.0 mmol) was added in one portion. The resulting solution was cooled to about 0° C., and aluminum chloride (18.1 g, 136 mmol) was added in portions over about thirty minutes. The solution was stirred for about five minutes at about 0° C., and the ice bath was then removed and the mixture was heated to reflux for about thirty minutes. After cooling to room temperature, the reaction mixture was poured over ice water, stirred for about ten minutes, and then extracted with methylene chloride (2×100 ml). The combined organic extracts were then washed sequentially with water and brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting white solid (7.52 g, 92% yield) was ascertained to be about 90% pure by NMR, and was employed directly without further purification. LRMS ([M+H]+)=206.2.
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step Two
Quantity
18.1 g
Type
reactant
Reaction Step Three
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:9][C:10](=[O:12])[CH3:11])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:13](Cl)(=[O:15])[CH3:14].[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[C:13]([C:6]1[CH:7]=[CH:8][C:3]([CH2:2][CH2:1][NH:9][C:10](=[O:12])[CH3:11])=[CH:4][CH:5]=1)(=[O:15])[CH3:14] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
6.53 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)NC(C)=O
Name
Quantity
65 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.22 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
18.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for about five minutes at about 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml flame-dried flask
CUSTOM
Type
CUSTOM
Details
the ice bath was then removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was poured over ice water
STIRRING
Type
STIRRING
Details
stirred for about ten minutes
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×100 ml)
WASH
Type
WASH
Details
The combined organic extracts were then washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)CCNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.52 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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